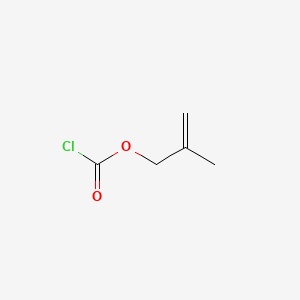
2-Methylallyl chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylallyl chloroformate, also known as allyl chloroformate, is an organic compound with the molecular formula C_5H_7ClO_2. It is a colorless liquid with a pungent odor and is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity, particularly in the formation of esters and carbamates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylallyl chloroformate can be synthesized through the reaction of allyl alcohol with phosgene. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
CH2=CHCH2OH+COCl2→CH2=CHCH2OCOCl+HCl
Industrial Production Methods
In industrial settings, the production of carbonochloridic acid, 2-methyl-2-propenyl ester involves the continuous feeding of allyl alcohol and phosgene into a reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylallyl chloroformate undergoes various chemical reactions, including:
Nucleophilic substitution: It reacts with nucleophiles such as amines and alcohols to form carbamates and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form allyl alcohol and hydrochloric acid.
Reduction: It can be reduced to allyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Amines: React with carbonochloridic acid, 2-methyl-2-propenyl ester to form carbamates under mild conditions.
Alcohols: React to form esters, often in the presence of a base to neutralize the hydrochloric acid produced.
Water: Hydrolyzes the compound to allyl alcohol and hydrochloric acid.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Allyl alcohol: Formed from hydrolysis or reduction reactions.
Wissenschaftliche Forschungsanwendungen
2-Methylallyl chloroformate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the synthesis of pharmaceuticals, particularly in the formation of carbamate-based drugs.
Industry: Used in the production of agrochemicals, polymers, and specialty chemicals.
Wirkmechanismus
The mechanism of action of carbonochloridic acid, 2-methyl-2-propenyl ester involves its reactivity towards nucleophiles. The carbonyl carbon is highly electrophilic due to the presence of the electron-withdrawing chloroformate group, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl chloroformate: Similar in structure but with a methyl group instead of an allyl group.
Ethyl chloroformate: Similar in structure but with an ethyl group instead of an allyl group.
Isobutyl chloroformate: Similar in structure but with an isobutyl group instead of an allyl group.
Uniqueness
2-Methylallyl chloroformate is unique due to the presence of the allyl group, which imparts additional reactivity and versatility in organic synthesis. The allyl group can participate in various reactions such as polymerization and cross-coupling, making this compound valuable in the synthesis of complex molecules.
Eigenschaften
CAS-Nummer |
42068-70-2 |
|---|---|
Molekularformel |
C5H7ClO2 |
Molekulargewicht |
134.56 g/mol |
IUPAC-Name |
2-methylprop-2-enyl carbonochloridate |
InChI |
InChI=1S/C5H7ClO2/c1-4(2)3-8-5(6)7/h1,3H2,2H3 |
InChI-Schlüssel |
MGDDPXJDBGFXCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)COC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


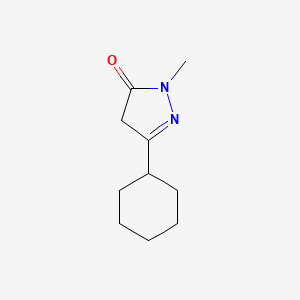
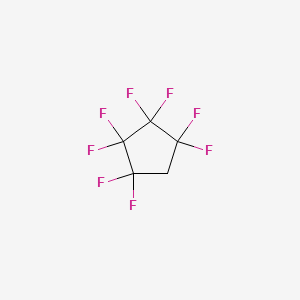
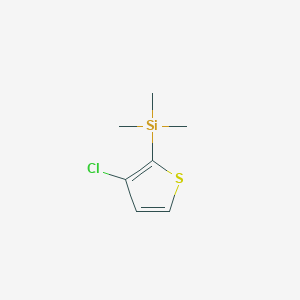
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-phenyl-2,3-dihydro-4h-pyran-4-one](/img/structure/B8657822.png)
![[(4-Methoxy-3-nitrophenyl)sulfonyl]sodium](/img/structure/B8657827.png)
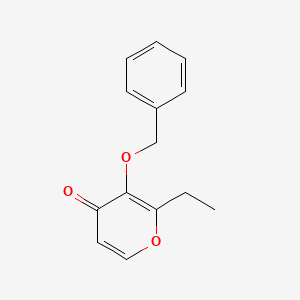
![Ethyl 5-formylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8657840.png)
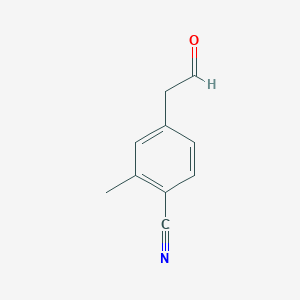
![2,2 Dimethyl-5-propionyl-[1,3]dioxane-4,6 dione](/img/structure/B8657859.png)
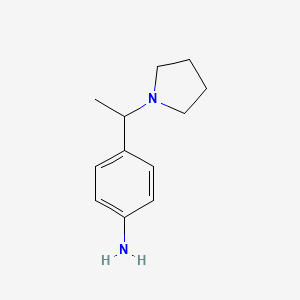
![2,3-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B8657869.png)
![3-Methyl-5-phenyl-4,5,7-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),3-trien-8-one](/img/structure/B8657896.png)
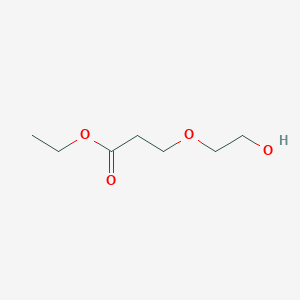
![2-[3-(3-bromopyridin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B8657914.png)
